molecular formula C11H9Cl2N B1440830 1,3-Dichloro-6-ethylisoquinoline CAS No. 1150271-19-4

1,3-Dichloro-6-ethylisoquinoline

Cat. No. B1440830
M. Wt: 226.1 g/mol
InChI Key: ULIDIEBBNZJOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dichloro-6-ethylisoquinoline” is a chemical compound with the CAS number 1150271-19-4 . It has a molecular weight of 226.1 and its IUPAC name is 1,3-dichloro-6-ethylisoquinoline .


Molecular Structure Analysis

The molecular formula of “1,3-Dichloro-6-ethylisoquinoline” is C11H9Cl2N . The InChI code for this compound is 1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3 .

Scientific Research Applications

Antioxidant Applications

1,3-Dichloro-6-ethylisoquinoline and its derivatives exhibit significant antioxidant properties. Kumar et al. (2007) explored the antioxidant profile of ethoxyquin and its analogues, revealing that these compounds, including those with isoquinoline structures, can efficiently inhibit peroxidation, showcasing their potential as antioxidants. The study highlighted the chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide, indicating multifunctional antioxidant characteristics (Kumar et al., 2007).

Synthesis and Chemical Properties

The chemistry of isoquinoline derivatives like 1,3-Dichloro-6-ethylisoquinoline is rich and diverse. For instance, Muramatsu et al. (2013) described a method for the arylation of tetrahydroisoquinolines, showcasing the versatility of these compounds in chemical synthesis. Furthermore, Hoogenband et al. (2009) detailed an efficient synthetic route for 1,3-dichloro-5,8-dihydroisoquinoline, demonstrating the reactivity and potential utility of chlorinated isoquinoline compounds in various chemical reactions (Muramatsu et al., 2013) (Hoogenband et al., 2009).

Applications in Polymerization and Material Science

1,3-Dichloro-6-ethylisoquinoline derivatives also find applications in material science and polymerization processes. Zhang et al. (2012) synthesized a series of trihydroquinoline compounds showing high activity in ethylene polymerization, indicating the potential of such compounds in industrial polymer production (Zhang et al., 2012).

Safety And Hazards

When handling “1,3-Dichloro-6-ethylisoquinoline”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1,3-dichloro-6-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDIEBBNZJOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675042
Record name 1,3-Dichloro-6-ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-6-ethylisoquinoline

CAS RN

1150271-19-4
Record name Isoquinoline, 1,3-dichloro-6-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-6-ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-6-ethylisoquinoline
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-6-ethylisoquinoline
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-6-ethylisoquinoline
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-6-ethylisoquinoline
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-6-ethylisoquinoline
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-6-ethylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.